REACTION_CXSMILES
|
O.C1(C)C=CC(S(O)(=O)=O)=CC=1.[Cl:13][CH2:14][C:15]1[CH:31]=[CH:30][C:18]([C:19]([NH:21][C:22]2[CH:27]=[C:26]([CH3:28])[CH:25]=[CH:24][C:23]=2[OH:29])=O)=[CH:17][CH:16]=1.O.CCCCCC>ClC1C=CC=CC=1Cl>[Cl:13][CH2:14][C:15]1[CH:31]=[CH:30][C:18]([C:19]2[O:29][C:23]3[CH:24]=[CH:25][C:26]([CH3:28])=[CH:27][C:22]=3[N:21]=2)=[CH:17][CH:16]=1 |f:0.1|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
4-(chloromethyl)-N-(2-hydroxy-5-methylphenyl)benzamide
|
Quantity
|
116 g
|
Type
|
reactant
|
Smiles
|
ClCC1=CC=C(C(=O)NC2=C(C=CC(=C2)C)O)C=C1
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
ClC1=C(C=CC=C1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
175 °C
|
Type
|
CUSTOM
|
Details
|
With stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction solution was then cooled to room temperature
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for about 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The precipitated solid was filtered off
|
Type
|
WASH
|
Details
|
washed with hexane
|
Type
|
CUSTOM
|
Details
|
air-dried
|
Name
|
|
Type
|
|
Smiles
|
ClCC1=CC=C(C=C1)C=1OC2=C(N1)C=C(C=C2)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |